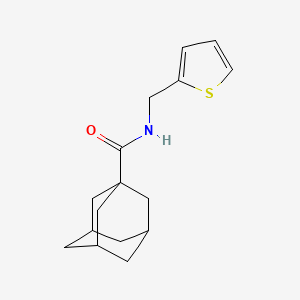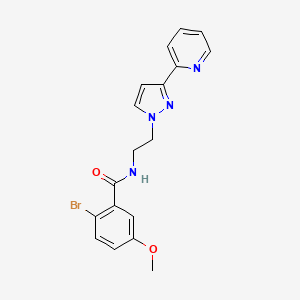
2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the linear formula C10H7O2N2F1 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid” can be represented by the SMILES string FC1=CC=C(C2=NNC=C2)C=C1C(O)=O . The InChI key for this compound is BHCDKIFOFUMDBN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid” is a solid substance . It has a molecular weight of 220.2 . The compound’s InChI code is 1S/C11H9FN2O2/c1-14-6-8(5-13-14)7-2-3-10(12)9(4-7)11(15)16/h2-6H,1H3,(H,15,16) .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
- A study by El-Zahar et al. (2011) reported the synthesis of pyrazole pyrimidine derivatives, including compounds related to 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid, which were evaluated for antitumor activity. These compounds demonstrated promising results against the human liver carcinoma cell line, HEPG2, suggesting potential applications in cancer research (El-Zahar et al., 2011).
Antibacterial Activity
- Rai et al. (2009) synthesized a series of pyrazole oxadiazoles, structurally related to 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid, and evaluated their antibacterial activity. They found significant activity against various bacterial strains, including Bacillus subtilis and Escherichia coli, indicating the potential use of these compounds in antimicrobial research (Rai et al., 2009).
Synthesis and Antimicrobial Activity
- Gadakh et al. (2010) reported on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, which showed promising antibacterial activities against several bacterial strains and limited antifungal activity (Gadakh et al., 2010).
Synthesis and Characterization for Potential COX-2 Inhibition
- Patel et al. (2004) synthesized a series of 4,5-diaryl-1H-pyrazole-3-ol derivatives, aiming to explore their potential as COX-2 inhibitors. This research suggests a possible application in the development of anti-inflammatory drugs (Patel et al., 2004).
PET Imaging for Retinoid X Receptor
- Wang et al. (2014) synthesized a fluorine-18-labeled analogue of bexarotene for PET imaging, aiming to explore retinoid X receptor targeting. This research highlights the potential use of fluorinated pyrazoles in medical imaging (Wang et al., 2014).
Docking Simulations for Antimicrobial and Antitubercular Agents
- Shingare et al. (2022) conducted molecular docking studies and synthesized benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activities. This research indicates the potential of these compounds in treating bacterial infections, including tuberculosis (Shingare et al., 2022).
Propriétés
IUPAC Name |
2-fluoro-5-pyrazol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTYONJYKPVHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

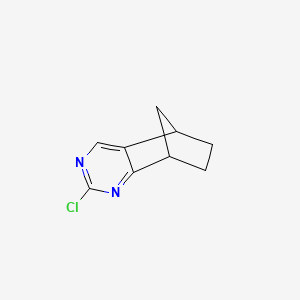
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2780320.png)
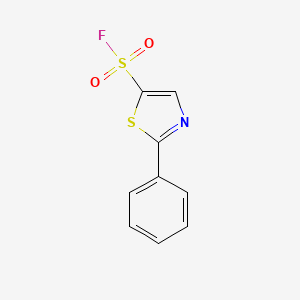
![3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2780323.png)

![3,9-dimethyl-1-(2-methylallyl)-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2780326.png)
![1-[6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B2780328.png)
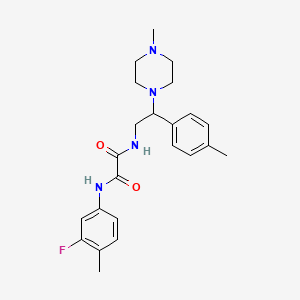
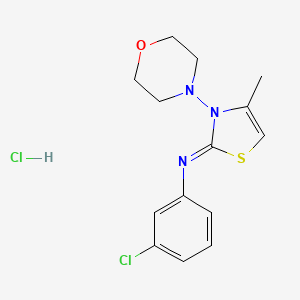
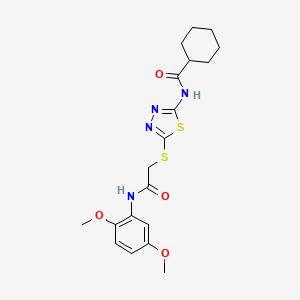

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide](/img/structure/B2780336.png)
